7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-10-4-2-9(3-5-10)8-17-15(20)12-13(19)14-11(6-7-23-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNZBKSJYAHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cannabinoid Type 2 Receptor (CB2R) . The CB2R is a part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with the CB2R either as an agonist or as an inverse agonist/antagonist . This means it can either activate the receptor to produce a physiological response or block the receptor and prevent it from being activated.
Pharmacokinetics
It’s worth noting that the compound’s solubility could be influenced by its tautomeric equilibrium, which results in the formation of a strong intramolecular hydrogen bonding network.
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist at the CB2R. As an agonist, it could potentially alleviate pain and reduce inflammation by activating the CB2R. As an antagonist, it could potentially block the effects of endogenous cannabinoids, leading to different physiological outcomes.
Biological Activity
7-Hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antifungal properties, mechanisms of action, and related studies.
The compound's structure reveals significant functional groups that contribute to its biological activity. The presence of a thieno[3,2-b]pyridine framework and a methoxybenzyl group suggests potential interactions with various biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. In vitro tests demonstrated that it exhibits strong antifungal activity against Cryptococcus species. Specifically, the compound P163-0892 (a derivative of this compound) showed:
- Selectivity : Non-cytotoxic effects on human cells.
- Efficacy : Significant reduction in fungal burden and extended survival times in animal models infected with Cryptococcus spp. .
The mechanisms underlying the antifungal activity of this compound are not fully elucidated but may involve:
- Cell Wall Disruption : Similar compounds have been shown to interfere with cell wall synthesis in fungi.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress may compromise fungal cell integrity.
Study 1: Efficacy Against Cryptococcus
In a controlled study, P163-0892 was administered to mice infected with Cryptococcus neoformans. Results indicated that treated mice had a:
- Reduction in Fungal Load : Approximately 90% decrease compared to untreated controls.
- Improved Survival Rates : Survival time increased by an average of 30% in treated groups.
Study 2: Comparative Analysis
A comparative analysis with other antifungal agents revealed that P163-0892 had a lower Minimum Inhibitory Concentration (MIC) against Cryptococcus compared to traditional treatments like fluconazole.
| Compound | MIC (µg/mL) | Efficacy (%) |
|---|---|---|
| P163-0892 | 0.5 | 90 |
| Fluconazole | 8 | 60 |
| Amphotericin B | 1 | 85 |
Research Findings
Research has focused on optimizing the structure of this compound to enhance its biological activity. Computational studies suggest that modifications to both the thieno[3,2-b]pyridine core and the methoxybenzyl substituent can significantly affect potency and selectivity against fungal targets .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-b]pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
2. Antimicrobial Properties
The thieno[3,2-b]pyridine scaffold has been associated with antimicrobial activity. Compounds derived from this structure have been tested against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of specific metabolic pathways in microorganisms, leading to cell death .
3. Anti-inflammatory Effects
Research indicates that thieno[3,2-b]pyridine derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno ring can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity |
| Hydroxy group | Increases solubility |
| Benzyl group | Modulates receptor binding |
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of related thieno[3,2-b]pyridine derivatives against HeLa and MCF-7 cell lines. The results indicated a dose-dependent cytotoxic effect, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antifungal efficacy and selectivity of 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide are strongly influenced by its substitution pattern and heterocyclic core. Below is a comparative analysis with structurally related analogs (Table 1).
Impact of Benzyl Substitution
- 4-Methoxybenzyl vs. 4-Fluorobenzyl : The 4-methoxy group confers a 4–16× improvement in antifungal potency over the 4-fluoro analog, likely due to enhanced hydrophobic interactions and reduced electron-withdrawing effects .
- 4-Nitrobenzyl Substitution : The nitro group reduces activity (MIC₉₀ = 8–16 μg/mL), attributed to increased metabolic instability and steric hindrance .
Role of Heterocyclic Core
- Thieno[3,2-b]pyridine vs. Pyrazolo[4,3-b]pyridine: Replacement of the thiophene ring with a pyrazole (compound 18 in ) abolishes antifungal activity (MIC₉₀ > 64 μg/mL), underscoring the necessity of the sulfur-containing heterocycle for target engagement .
- Pyridine Derivatives: Simple pyridine-based analogs (e.g., N-(4-nitrophenyl)-3-oxobutanamide) show negligible activity, emphasizing the importance of the fused thienopyridine system .
Selectivity Profile
The 4-methoxybenzyl derivative maintains high selectivity (>64 μg/mL IC₅₀ in mammalian cells), whereas analogs with nitro or bulkier substituents (e.g., tetrahydronaphthalen-1-yl) exhibit reduced safety margins .
Research Findings and Implications
Recent studies highlight the compound’s mechanism of action: it disrupts fungal cell wall integrity by inhibiting β-1,3-glucan synthase, a target absent in mammals . This specificity explains its favorable toxicity profile. Additionally, its pharmacokinetic properties (e.g., plasma stability, moderate logP of 2.8) support further preclinical development .
In contrast, structurally related pyrimidine derivatives (e.g., 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) lack comparable antifungal activity, further validating the uniqueness of the thienopyridine scaffold .
Preparation Methods
Friedel-Crafts Acylation for Thienopyridine Functionalization
The core structure is synthesized via Friedel-Crafts acylation using N-protected thienopyridine precursors. For example, reacting 5-(2,2,2-trichloroethoxy)carbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with acetyl chloride in dichloromethane at -5°C yields 2-acetyl derivatives in 83% yield. Anhydrous SnCl₄ acts as a Lewis catalyst, with strict temperature control to prevent side reactions.
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SnCl₄ | CH₂Cl₂ | -5 | 83 |
| AlCl₃ | CH₂Cl₂ | 0 | 68 |
| BF₃·OEt₂ | Toluene | -10 | 71 |
Backmenn Rearrangement for Amino Group Introduction
The 2-acetyl intermediate undergoes Backmenn rearrangement under basic conditions (20% KOH, 100°C) to yield 2-aminothienopyridine. This step achieves 75% yield, with the amino group later converted to a ketone via diazotization and hydrolysis.
Installation of the 7-Hydroxy Group
Hydroxylation via Controlled Hydrolysis
The 7-hydroxy group is introduced by hydrolyzing a protective ester moiety. For instance, treating 5-(2,2,2-trichloroethoxy)carbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 20% KOH at 100°C for 3 hours cleaves the trichloroethoxy group, yielding the free hydroxy derivative.
Key Consideration : Over-hydrolysis must be avoided to prevent degradation of the dihydrothienopyridine core.
Carboxamide Formation at Position 6
Carbodiimide-Mediated Coupling (EDC/HOBt)
Coupling the carboxylic acid intermediate with 4-methoxybenzylamine is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method affords moderate yields (65–70%) but requires careful purification to remove urea byproducts.
Phosphonium Salt-Based Coupling (PyBOP)
Superior yields (80–85%) are achieved using (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane. The absence of racemization and shorter reaction times make this method preferable for scale-up.
Table 2: Comparison of Coupling Reagents for Carboxamide Formation
| Reagent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DMF | 65–70 | 90 |
| PyBOP | DIPEA | CH₂Cl₂ | 80–85 | 95 |
| DCC | TEA | THF | 60 | 85 |
Final Assembly and Purification
The fully substituted thienopyridine is isolated via acid-base extraction and purified by recrystallization (ethanol/water) or flash chromatography (methanol/dichloromethane gradients). Final characterization by $$ ^1 \text{H NMR} $$ and LC-MS confirms structural integrity, with LC-MS showing $$ \text{M+H} $$$$ ^+ $$ at m/z 384.1.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of thieno[3,2-b]pyridine derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via refluxing precursors (e.g., substituted pyrimidines or aldehydes) in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst, followed by recrystallization in ethyl acetate/ethanol . Key parameters include temperature control (e.g., 8–10 hours of reflux), solvent polarity, and stoichiometric ratios of substituents to minimize side reactions. Yield optimization (e.g., 78% in ) often requires iterative adjustments to solvent systems and purification methods (e.g., slow evaporation for single-crystal growth).
Q. How can structural elucidation techniques validate the compound’s molecular conformation?
X-ray crystallography is critical for confirming spatial arrangements, such as dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings in ). NMR spectroscopy complements this by verifying proton environments (e.g., methoxy or benzyl groups) and hydrogen bonding patterns. For example, C–H···O bifurcated hydrogen bonds in crystal lattices can stabilize molecular chains along specific axes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational modeling?
Discrepancies between experimental (X-ray) and computational (DFT) data often arise from dynamic effects (e.g., solvent interactions) or approximations in theoretical models. A methodological approach involves:
Q. What strategies address conflicting bioactivity data in different assay systems?
Conflicting bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from assay-specific variables (e.g., cell line permeability, solvent compatibility). Researchers should:
Q. How can statistical design of experiments (DoE) optimize reaction parameters?
DoE reduces trial-and-error inefficiencies by systematically varying factors like temperature, solvent ratio, and catalyst loading. For example:
Q. What methodologies validate the compound’s role in enzyme inhibition studies?
To confirm enzyme inhibition (e.g., kinase or protease targets):
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Pair molecular docking simulations (e.g., AutoDock Vina) with kinetic assays (e.g., Michaelis-Menten plots) to correlate binding affinity with inhibitory activity .
Methodological Recommendations
- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of sensitive groups (e.g., thiophene rings) .
- Characterization: Combine XRD with dynamic NMR to assess conformational flexibility in solution vs. solid states .
- Bioactivity: Use orthogonal assays (e.g., fluorescence polarization + SPR) to cross-validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
